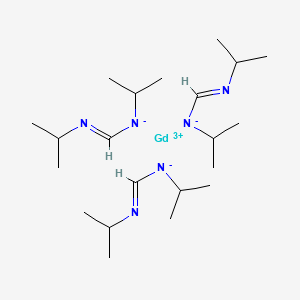![molecular formula C56H32O16 B6288685 Calix[8]quinone CAS No. 2622208-66-4](/img/structure/B6288685.png)
Calix[8]quinone
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Calix8quinone can be synthesized through a multi-step process involving the condensation of p-benzoquinone with formaldehyde under acidic conditions. The reaction typically involves the following steps :
Condensation Reaction:
p-Benzoquinone reacts with formaldehyde in the presence of an acid catalyst to form intermediate compounds.Cyclization: The intermediate compounds undergo cyclization to form the macrocyclic structure of calixquinone.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain calixquinone in high yield.
Industrial Production Methods
While the laboratory synthesis of calix8quinone is well-documented, industrial production methods are still under development. The scalability of the synthesis process and the optimization of reaction conditions are key factors for industrial production .
化学反応の分析
Types of Reactions
Calix8quinone undergoes various chemical reactions, including:
Oxidation: The p-benzoquinone units can be oxidized to form hydroquinone derivatives.
Reduction: Calixquinone can be reduced to form hydroquinone derivatives.
Substitution: The methylene groups can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include hydroquinone derivatives and substituted calix8quinone compounds .
科学的研究の応用
Calix8quinone has a wide range of scientific research applications, including :
Energy Storage: Calixquinone is used as an organic cathode material in lithium-ion batteries and aqueous zinc-ion batteries due to its high specific capacity and excellent electrochemical performance.
Catalysis: The compound’s unique structure makes it a promising candidate for catalytic applications, including oxidation and reduction reactions.
Chemical Sensors: Calixquinone can be used in the development of chemical sensors for detecting various analytes.
Biological Applications: Research is ongoing to explore the potential biological applications of calixquinone, including its use as an antioxidant and in drug delivery systems.
作用機序
The mechanism of action of calix8quinone involves its ability to undergo redox reactions. The p-benzoquinone units can accept and donate electrons, making the compound an effective redox-active material. In energy storage applications, calix8quinone acts as a cathode material, where it undergoes reversible redox reactions to store and release energy .
類似化合物との比較
Similar Compounds
- Calix4quinone : Composed of four p-benzoquinone units, calix4quinone has a smaller macrocyclic structure and lower specific capacity compared to calix8quinone .
- Calix6quinone : Composed of six p-benzoquinone units, calix6quinone has intermediate properties between calix4quinone and calix8quinone .
Uniqueness of Calix8quinone
Calix8quinone is unique due to its larger macrocyclic structure, which provides a higher number of redox-active sites and greater specific capacity. This makes it a more efficient material for applications such as energy storage and catalysis .
特性
IUPAC Name |
nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-hexadecaene-5,11,17,23,29,35,41,47,49,50,51,52,53,54,55,56-hexadecone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H32O16/c57-41-9-25-1-26-10-42(58)12-28(50(26)66)3-30-14-44(60)16-32(52(30)68)5-34-18-46(62)20-36(54(34)70)7-38-22-48(64)24-40(56(38)72)8-39-23-47(63)21-37(55(39)71)6-35-19-45(61)17-33(53(35)69)4-31-15-43(59)13-29(51(31)67)2-27(11-41)49(25)65/h9-24H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXBJYXVLZNJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C(C5=O)CC6=CC(=O)C=C(C6=O)CC7=CC(=O)C=C(C7=O)CC8=CC(=O)C=C(C8=O)CC9=CC(=O)C=C1C9=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H32O16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)
![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)


![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288643.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)

![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
